molecular formula C16H12ClN3O2 B5572679 N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B5572679
M. Wt: 313.74 g/mol
InChI Key: PLHHDSZTZXIBKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves standard organic synthesis methods, including alkylation reactions in dimethylformamide with potassium carbonate at elevated temperatures. These processes yield targeted compounds with specific substitutions intended to enhance biological activity, as demonstrated in the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamides (Wassim El Kayal et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been analyzed using techniques like 1H NMR, 13C NMR, and LC/MS, revealing intricate details about their molecular frameworks (K. Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical behavior of these compounds involves interactions with biological targets, such as GABA receptors and enzymes, although the desired anticonvulsant activity may not always be achieved. The presence of specific functional groups, like the NHCO cyclic fragment, plays a crucial role in their activity (Wassim El Kayal et al., 2022).

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is involved in the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives, which exhibit significant biological activities. A study demonstrated the synthesis of such derivatives through a multi-step reaction procedure, where N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide served as an intermediate. These compounds were evaluated for their cytotoxic effects against MCF-7 and HeLa cell lines, showing remarkable cytotoxic activity, particularly against HeLa cell line, at certain concentrations (Hassanzadeh et al., 2019).

Anticonvulsant Activity Evaluation

Another application of N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is in the synthesis of 1-benzylsubstituted derivatives for evaluating anticonvulsant activities. The study involved synthesizing these derivatives and testing their affinity to GABAergic biotargets, followed by an estimation of anticonvulsant activity using a PTZ-induced seizures model in mice. Although the synthesized substances did not exhibit significant anticonvulsant activity, the research contributed to understanding the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (El Kayal et al., 2022).

Antihistamine Agents

The compound has also been explored for its potential as an antihistamine agent. In a study, a series of novel derivatives were synthesized by reacting N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide with various amines. These compounds were tested for their in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. This research suggests the potential of these derivatives in developing new antihistaminic agents (Alagarsamy et al., 2014).

Antibacterial and Antitumor Agents

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a key intermediate in synthesizing various compounds with potential antibacterial and antitumor activities. Research has shown the synthesis of such compounds and their evaluation against different bacterial strains and tumor cell lines, indicating moderate to good antibacterial activity and considerable antitumor efficacy (Desai et al., 2008).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h1-8,10H,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHHDSZTZXIBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

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